Spectroscopic Blueprint of 5-hydroxy-1,3,3-trimethylindolin-2-one: An In-depth Technical Guide
Spectroscopic Blueprint of 5-hydroxy-1,3,3-trimethylindolin-2-one: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive spectroscopic characterization of the novel synthetic compound, 5-hydroxy-1,3,3-trimethylindolin-2-one. As a molecule of significant interest in medicinal chemistry and drug development, a thorough understanding of its structural and electronic properties is paramount. This document outlines the predicted and expected outcomes from fundamental spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. The causality behind experimental choices and data interpretation is detailed, offering field-proven insights for researchers, scientists, and drug development professionals. All theoretical data is grounded in established principles and supported by authoritative references, ensuring a self-validating framework for the spectroscopic analysis of this compound and its analogues.
Introduction: The Significance of 5-hydroxy-1,3,3-trimethylindolin-2-one
The indolin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a hydroxyl group at the 5-position and methylation at the N-1 and C-3 positions of the indolin-2-one core in 5-hydroxy-1,3,3-trimethylindolin-2-one creates a unique molecule with potential applications in various therapeutic areas. The specific arrangement of its functional groups—a phenolic hydroxyl, a lactam, and a quaternary carbon center—necessitates a detailed spectroscopic analysis to unequivocally confirm its structure and to understand its electronic and chemical behavior. This guide serves as a foundational reference for its characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 5-hydroxy-1,3,3-trimethylindolin-2-one, both ¹H and ¹³C NMR will provide unambiguous evidence for its structure.
Experimental Protocol: ¹H and ¹³C NMR
A detailed, step-by-step methodology for acquiring high-resolution NMR spectra is as follows:
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Sample Preparation: Dissolve approximately 5-10 mg of 5-hydroxy-1,3,3-trimethylindolin-2-one in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to solubilize a wide range of compounds and for the observation of exchangeable protons like the hydroxyl proton.
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Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
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Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
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¹H NMR Acquisition:
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Acquire a standard one-dimensional proton spectrum.
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Typical parameters: 16-32 scans, a spectral width of 12-16 ppm, and a relaxation delay of 1-2 seconds.
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¹³C NMR Acquisition:
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Acquire a proton-decoupled carbon spectrum.
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Typical parameters: 1024-4096 scans, a spectral width of 200-250 ppm, and a relaxation delay of 2-5 seconds.
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2D NMR (Optional but Recommended): Perform COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) experiments to confirm proton-proton and proton-carbon correlations, respectively.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum will exhibit distinct signals corresponding to the different types of protons in the molecule. The chemical shifts are influenced by the electronic environment of each proton.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Ar-H (C4-H) | ~7.0-7.2 | d | 1H | Ortho to the hydroxyl group, expected to be slightly deshielded. |
| Ar-H (C6-H) | ~6.7-6.9 | dd | 1H | Ortho and meta to the hydroxyl and carbonyl groups, respectively. |
| Ar-H (C7-H) | ~6.6-6.8 | d | 1H | Ortho to the nitrogen and meta to the hydroxyl group. |
| N-CH₃ | ~3.1-3.3 | s | 3H | Methyl group attached to the electron-withdrawing nitrogen of the lactam. |
| C(CH₃)₂ | ~1.3-1.5 | s | 6H | Two equivalent methyl groups on the quaternary carbon. |
| OH | ~9.0-10.0 (in DMSO-d₆) | br s | 1H | Phenolic proton, chemical shift is solvent and concentration-dependent. |
Diagram: Predicted ¹H NMR Assignments
A schematic representation of the 5-hydroxy-1,3,3-trimethylindolin-2-one structure with predicted ¹H NMR chemical shifts for key protons.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will show 11 distinct signals, corresponding to each unique carbon atom in the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O (C2) | ~175-180 | Carbonyl carbon of the lactam.[1] |
| C-OH (C5) | ~150-155 | Aromatic carbon attached to the hydroxyl group. |
| C-N (C7a) | ~140-145 | Aromatic carbon adjacent to the nitrogen. |
| C-C=O (C3a) | ~130-135 | Aromatic carbon adjacent to the carbonyl group. |
| CH (C4) | ~115-120 | Aromatic methine carbon. |
| CH (C6) | ~110-115 | Aromatic methine carbon. |
| CH (C7) | ~105-110 | Aromatic methine carbon. |
| C(CH₃)₂ (C3) | ~45-50 | Quaternary carbon. |
| N-CH₃ | ~25-30 | Methyl carbon attached to nitrogen. |
| C(CH₃)₂ | ~20-25 | Two equivalent methyl carbons. |
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry is essential for determining the molecular weight of a compound and can provide valuable structural information through analysis of its fragmentation patterns.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
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Sample Preparation: Prepare a dilute solution of the compound (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.
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Instrumentation: Utilize a mass spectrometer equipped with an electrospray ionization (ESI) source. ESI is a soft ionization technique that is well-suited for polar molecules and minimizes fragmentation in the source.
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Data Acquisition:
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Acquire a full scan mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ is expected to be the base peak.
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The expected m/z for [M+H]⁺ is 192.23.
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Perform tandem MS (MS/MS) on the [M+H]⁺ ion to induce fragmentation and obtain structural information.
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Predicted Mass Spectrum and Fragmentation
The ESI-MS spectrum in positive mode is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 192. The fragmentation pattern in a tandem MS experiment can help to confirm the structure.
Table: Predicted Mass Spectrometry Data
| Ion | Predicted m/z | Identity |
| [M+H]⁺ | 192.23 | Protonated molecule |
| [M-CH₃]⁺ | 177.20 | Loss of a methyl radical |
| [M-CO]⁺ | 164.23 | Loss of carbon monoxide |
Diagram: Predicted ESI-MS Fragmentation Pathway
A simplified representation of the predicted fragmentation pathway for the protonated molecule of 5-hydroxy-1,3,3-trimethylindolin-2-one in ESI-MS/MS.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and simple technique for identifying the presence of key functional groups in a molecule based on their characteristic vibrational frequencies.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
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Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
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Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.
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Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹. Perform a background scan prior to the sample scan.
Predicted Infrared Spectrum
The IR spectrum of 5-hydroxy-1,3,3-trimethylindolin-2-one will be characterized by several key absorption bands.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Functional Group |
| O-H stretch | 3200-3400 | Broad, Strong | Phenolic hydroxyl[2][3] |
| C-H stretch (aromatic) | 3000-3100 | Medium | Aromatic C-H |
| C-H stretch (aliphatic) | 2850-3000 | Medium | Methyl C-H[2] |
| C=O stretch (lactam) | 1680-1700 | Strong | Amide carbonyl[4][5] |
| C=C stretch (aromatic) | 1500-1600 | Medium | Aromatic ring |
| C-O stretch | 1200-1300 | Strong | Phenolic C-O |
| C-N stretch | 1100-1200 | Medium | Amine |
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic Transitions
UV-Vis spectroscopy provides information about the conjugated systems within a molecule by measuring electronic transitions.
Experimental Protocol: UV-Vis Spectroscopy
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Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol). A typical concentration is in the range of 10⁻⁴ to 10⁻⁵ M.
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Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
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Data Acquisition: Scan the spectrum from approximately 200 to 400 nm.
Predicted UV-Vis Spectrum
The UV-Vis spectrum of 5-hydroxy-1,3,3-trimethylindolin-2-one is expected to show absorption bands characteristic of a substituted benzene ring conjugated with a carbonyl group and a hydroxyl group.
| Electronic Transition | Predicted λmax (nm) | Rationale |
| π → π | ~250-260 | Associated with the aromatic system.[6][7] |
| n → π | ~280-300 | Associated with the carbonyl group, with a bathochromic shift due to the hydroxyl group.[8][9] |
The presence of the hydroxyl group, an auxochrome, is expected to cause a red shift (bathochromic shift) in the absorption maxima compared to the unsubstituted indolin-2-one.[10]
Conclusion: A Unified Spectroscopic Portrait
The collective application of NMR, MS, IR, and UV-Vis spectroscopy provides a comprehensive and self-validating characterization of 5-hydroxy-1,3,3-trimethylindolin-2-one. The predicted data presented in this guide, derived from fundamental principles and comparison with related structures, offers a robust framework for the empirical analysis of this compound. This spectroscopic blueprint is an invaluable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug discovery, facilitating the unambiguous identification and further investigation of this promising molecule.
References
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IntechOpen. (2018, November 5). The Role of UV-Visible Spectroscopy for Phenolic Compounds Quantification in Winemaking. Retrieved from [Link]
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Doc Brown's Chemistry. (2025, February 26). uv-visible light absorption spectrum of phenol 3-nitrophenol spectra of phenols aromatic compounds benzene ring based chromophore. Retrieved from [Link]
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ACS Publications. (2024, December 24). Vibronic Structure of the UV/Visible Absorption Spectra of Phenol and Phenolate: A Hybrid Density Functional Theory Doktorov's Quantum Algorithm Approach. The Journal of Physical Chemistry A. Retrieved from [Link]
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PMC. (2021, July 31). Absorption Coefficients of Phenolic Structures in Different Solvents Routinely Used for Experiments. Retrieved from [Link]
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JoVE. (2023, April 30). Video: IR and UV–Vis Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
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LibreTexts. (n.d.). IR Absorption Table. Retrieved from [Link]
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PMC. (n.d.). Synthesis, Spectroscopic Characterization, and Biological Evaluation Studies of 5-Bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and Its Metal (II) Complexes. Retrieved from [Link]
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Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]
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PubMed. (1997, December). beta-Lactam antibiotics. Spectroscopy and molecular orbital (MO) calculations. Part I: IR studies of complexation in penicillin-transition metal ion systems and semi-empirical PM3 calculations on simple model compounds. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). IR_lectureNotes.pdf. Retrieved from [Link]
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